1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione 1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17380779
InChI: InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)
SMILES:
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol

1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC17380779

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
IUPAC Name 1-[6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)
Standard InChI Key IDNAQZWHCIFRFA-UHFFFAOYSA-N
Canonical SMILES C1C(OC(CN1)N2C=CC(=O)NC2=O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound, with the systematic name 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione, possesses the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol. Its stereochemical configuration at the morpholine ring (2R,6S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The hydroxymethyl (-CH2OH) group at position 6 of the morpholine ring introduces hydrogen-bonding capacity, which influences both solubility and receptor binding.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number109205-43-8
IUPAC Name1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
SMILESC1C(OC(CN1)N2C=CC(=O)NC2=O)CO
Purity≥97% (HPLC)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H-NMR: A singlet at δ 5.07–5.18 ppm corresponds to the pyrimidine proton, while the hydroxymethyl group’s protons appear as a broad singlet near δ 3.50–3.70 ppm .

  • 13C-NMR: The carbonyl carbons of the pyrimidine-dione resonate at δ 163.2 and 151.8 ppm, while the morpholine carbons appear between δ 45–65 ppm .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol :

  • Benzylation of 3-Methyl-6-Chlorouracil: Reacting 3-methyl-6-chlorouracil with benzyl bromides in tetrahydrofuran (THF) yields benzylated intermediates.

  • Morpholine Coupling: The intermediates undergo nucleophilic substitution with morpholine under reflux in the presence of triethylamine (Et3N) and potassium carbonate (K2CO3).

Reaction Scheme:

3-Methyl-6-chlorouracil+Benzyl bromideTHF, 25°CBenzylated intermediate\text{3-Methyl-6-chlorouracil} + \text{Benzyl bromide} \xrightarrow{\text{THF, 25°C}} \text{Benzylated intermediate}
Benzylated intermediate+MorpholineEt3N, K2CO3, refluxTarget compound\text{Benzylated intermediate} + \text{Morpholine} \xrightarrow{\text{Et3N, K2CO3, reflux}} \text{Target compound}

Biological Activity and Mechanism of Action

Cytotoxic Efficacy

In vitro assays against cancer cell lines reveal potent activity :

Table 2: Antiproliferative Activity (IC50, μM)

CompoundMCF-7 (Breast Cancer)SW480 (Colon Cancer)
2g19.60 ± 1.135.10 ± 2.12
Cisplatin16.10 ± 1.1011.20 ± 0.90
5-FU4.90 ± 0.833.80 ± 0.70

Compound 2g (structurally analogous to 1-(6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione) exhibits superior activity against SW480 cells compared to cisplatin, likely due to enhanced DNA intercalation .

Apoptosis Induction and Cell Cycle Arrest

  • Apoptosis Assay: Treatment with 10 μM 2g increases early apoptotic SW480 cells from 4.2% (control) to 34.7% .

  • Cell Cycle Analysis: G2/M phase arrest in MCF-7 cells (35.1% vs. 11.2% in controls) suggests tubulin polymerization inhibition .

Molecular Docking Studies

Docking into the DNA topoisomerase IIβ active site (PDB: 3QX3) shows a binding affinity of -9.2 kcal/mol, facilitated by:

  • Hydrogen bonds between the hydroxymethyl group and Asp479.

  • π-π stacking interactions between the pyrimidine ring and DNA bases .

Physicochemical and Pharmacokinetic Profiling

ADME Properties

Computational predictions using SwissADME indicate :

  • Lipophilicity (LogP): 0.82 (optimal for oral bioavailability).

  • Water Solubility: -2.15 (moderately soluble).

  • Blood-Brain Barrier Permeation: Low (log BB = -1.24).

Thermodynamic Stability

Density functional theory (DFT) at the B3LYP/6-31+G** level reveals:

  • Compound 2g: Gibbs free energy (ΔG) = -1452.8 kJ/mol, HOMO-LUMO gap = 5.3 eV.

  • Compound 2h: ΔG = -1448.6 kJ/mol, HOMO-LUMO gap = 4.9 eV .
    The lower energy and wider bandgap of 2g suggest superior kinetic stability.

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